molecular formula C26H31FN4O2S B11064886 N-(4-fluorophenyl)-2-{5-oxo-1-phenyl-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}acetamide

N-(4-fluorophenyl)-2-{5-oxo-1-phenyl-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}acetamide

Cat. No.: B11064886
M. Wt: 482.6 g/mol
InChI Key: GXQVXTNSRYGZAG-UHFFFAOYSA-N
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Description

N~1~-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a piperidyl group, and an imidazolidinyl group, making it a unique molecule with diverse chemical properties.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N~1~-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these actions are complex and depend on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

    N-(1-Phenethyl-4-piperidinyl)propionanilide: A fentanyl analog with similar structural features.

    N-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group and piperazine ring.

    N-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide: Another compound with a fluorophenyl group and complex structure

Uniqueness

N~1~-(4-FLUOROPHENYL)-2-{5-OXO-1-PHENYL-3-[(1-PROPYL-4-PIPERIDYL)METHYL]-2-THIOXO-4-IMIDAZOLIDINYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H31FN4O2S

Molecular Weight

482.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[5-oxo-1-phenyl-3-[(1-propylpiperidin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H31FN4O2S/c1-2-14-29-15-12-19(13-16-29)18-30-23(17-24(32)28-21-10-8-20(27)9-11-21)25(33)31(26(30)34)22-6-4-3-5-7-22/h3-11,19,23H,2,12-18H2,1H3,(H,28,32)

InChI Key

GXQVXTNSRYGZAG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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